

N-(tert-Butyl)-2-chloroacetamide chemical structure and IUPAC name

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Compound of Interest

Compound Name: *N*-(tert-Butyl)-2-chloroacetamide

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An In-depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-2-chloroacetamide is a reactive chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure, featuring a sterically hindering tert-butyl group and a reactive chloroacetyl moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary mechanism of action.

Chemical Structure and IUPAC Name

N-(tert-Butyl)-2-chloroacetamide is an organic compound characterized by a chloroacetamide functional group where the nitrogen atom is substituted with a tert-butyl group.

[1]

- IUPAC Name: N-tert-butyl-2-chloroacetamide[2]
- Chemical Formula: C₆H₁₂ClNO[2]

- Molecular Weight: 149.62 g/mol [2]
- SMILES: C1CC(=O)NC(C)(C)C
- InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for **N-(tert-Butyl)-2-chloroacetamide** is presented in the table below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |
|---------------|---|--------------|
| Melting Point | 82-83 °C | ChemicalBook |
| Boiling Point | 96 °C | ChemBK |
| Density | 0.98 g/mL | ChemBK |
| Appearance | Colorless liquid or white crystalline solid | ChemBK |
| Solubility | Soluble in water and organic solvents | ChemBK |

Experimental Protocol: Synthesis of N-(tert-Butyl)-2-chloroacetamide

The synthesis of **N-(tert-Butyl)-2-chloroacetamide** is typically achieved through the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.[3] The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct.[1][3]

Materials:

- tert-Butylamine
- Chloroacetyl chloride

- Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][3]
- Ice-salt bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Standard laboratory glassware for workup and purification

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous THF (20 mL).
- Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution.[1]
- Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1][4]
- While maintaining the low temperature, add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.[1]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-6 hours.[1]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3]
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield **N-(tert-Butyl)-2-chloroacetamide** as a white solid.[3]

Reaction Mechanism and Applications

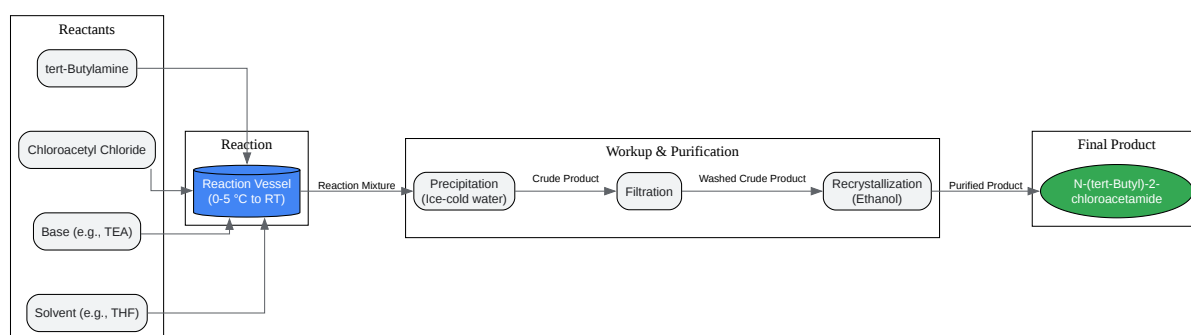
The primary reactivity of **N-(tert-Butyl)-2-chloroacetamide** stems from the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its utility as a chemical intermediate.

The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the amide nitrogen or the alpha-carbon. This feature is particularly useful in the design and synthesis of complex molecules where precise control over reactivity is required.

In the context of drug development, the chloroacetamide moiety can act as a covalent binder to specific amino acid residues, such as cysteine, in target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N-(tert-Butyl)-2-chloroacetamide**.



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Caption: A workflow diagram illustrating the synthesis of **N-(tert-Butyl)-2-chloroacetamide**.

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